Cas no 655-71-0 (3-Nitro-4-(trifluoromethoxy)iodobenzene)

3-Nitro-4-(trifluoromethoxy)iodobenzene Chemical and Physical Properties
Names and Identifiers
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- 3-nitro-4-(trifluoromethoxy)iodobenzene
- 3-Nitro-4-(trifluoromethoxy)iodobenzene
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- Inchi: 1S/C7H3F3INO3/c8-7(9,10)15-6-2-1-4(11)3-5(6)12(13)14/h1-3H
- InChI Key: STDDPLMLBMXHJV-UHFFFAOYSA-N
- SMILES: IC1C=CC(=C(C=1)[N+](=O)[O-])OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 243
- Topological Polar Surface Area: 55
3-Nitro-4-(trifluoromethoxy)iodobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013032544-500mg |
3-Nitro-4-(trifluoromethoxy)iodobenzene |
655-71-0 | 97% | 500mg |
$798.70 | 2023-09-01 | |
Aaron | AR00IC74-1g |
4-Iodo-2-nitro-1-(trifluoromethoxy)benzene |
655-71-0 | 95% | 1g |
$366.00 | 2025-02-12 | |
A2B Chem LLC | AI54516-500mg |
3-Nitro-4-(trifluoromethoxy)iodobenzene |
655-71-0 | 97% | 500mg |
$187.00 | 2024-04-19 | |
A2B Chem LLC | AI54516-250mg |
3-Nitro-4-(trifluoromethoxy)iodobenzene |
655-71-0 | 97% | 250mg |
$141.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1678757-250mg |
4-Iodo-2-nitro-1-(trifluoromethoxy)benzene |
655-71-0 | 98% | 250mg |
¥991.00 | 2024-05-05 | |
A2B Chem LLC | AI54516-1g |
3-Nitro-4-(trifluoromethoxy)iodobenzene |
655-71-0 | 97% | 1g |
$248.00 | 2024-04-19 | |
A2B Chem LLC | AI54516-5g |
3-Nitro-4-(trifluoromethoxy)iodobenzene |
655-71-0 | 97% | 5g |
$697.00 | 2023-12-30 | |
Alichem | A013032544-250mg |
3-Nitro-4-(trifluoromethoxy)iodobenzene |
655-71-0 | 97% | 250mg |
$489.60 | 2023-09-01 | |
Alichem | A013032544-1g |
3-Nitro-4-(trifluoromethoxy)iodobenzene |
655-71-0 | 97% | 1g |
$1549.60 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1678757-500mg |
4-Iodo-2-nitro-1-(trifluoromethoxy)benzene |
655-71-0 | 98% | 500mg |
¥1519.00 | 2024-05-05 |
3-Nitro-4-(trifluoromethoxy)iodobenzene Related Literature
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
Additional information on 3-Nitro-4-(trifluoromethoxy)iodobenzene
3-Nitro-4-(Trifluoromethoxy)Iodobenzene: A Comprehensive Overview
3-Nitro-4-(Trifluoromethoxy)Iodobenzene, also known by its CAS registry number CAS No. 655-71-0, is a highly specialized aromatic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a nitro group at the 3-position, a trifluoromethoxy group at the 4-position, and an iodine atom attached to the benzene ring. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable tool in synthetic chemistry and materials science.
The synthesis of 3-Nitro-4-(Trifluoromethoxy)Iodobenzene typically involves multi-step reactions, often starting from iodobenzene derivatives. Recent advancements in synthetic methodologies have enabled more efficient and selective routes to this compound, leveraging modern catalytic systems and optimized reaction conditions. These improvements have not only enhanced the yield but also reduced the environmental footprint of its production, aligning with current sustainability trends in chemical manufacturing.
In terms of chemical properties, 3-Nitro-4-(Trifluoromethoxy)Iodobenzene exhibits a high degree of stability under standard conditions, though it can undergo various transformations under specific reaction conditions. The nitro group is a strong electron-withdrawing substituent, which significantly influences the reactivity of the benzene ring. Similarly, the trifluoromethoxy group contributes to both electronic and steric effects, making this compound versatile in its applications.
One of the most notable applications of 3-Nitro-4-(Trifluoromethoxy)Iodobenzene is in the field of drug discovery. Its unique structure allows it to serve as a valuable intermediate in the synthesis of bioactive compounds, particularly those targeting complex biological systems. Recent studies have highlighted its potential in developing novel anti-cancer agents, where its ability to modulate specific cellular pathways has shown promising results.
Beyond pharmaceuticals, this compound finds utility in materials science, particularly in the development of advanced polymers and electronic materials. The iodine atom in its structure facilitates cross-coupling reactions, which are pivotal in constructing complex molecular architectures. Recent research has explored its role in creating high-performance organic semiconductors, where its electronic properties contribute to enhanced device performance.
The environmental impact of 3-Nitro-4-(Trifluoromethoxy)Iodobenzene has also been a subject of recent investigation. Studies have focused on its biodegradation pathways and potential toxicity profiles. While initial findings suggest that it is not inherently hazardous under normal use conditions, ongoing research aims to develop safer handling protocols and recycling methods to minimize any adverse environmental effects.
In conclusion, 3-Nitro-4-(Trifluoromethoxy)Iodobenzene, or CAS No. 655-71-0, stands as a testament to the ingenuity of modern chemical synthesis and its wide-ranging applications across diverse scientific disciplines. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an even more significant role in advancing both academic and industrial endeavors.
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